N-(6-Amino-2-methylpyridin-3-yl)acetamide
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Overview
Description
N-(6-Amino-2-methylpyridin-3-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by its molecular structure, which includes an amino group (-NH2) attached to the 6th position of a 2-methylpyridine ring, and an acetamide group (-NHCOCH3) attached to the 3rd position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylpyridine as the starting material.
Nitration: The 2-methylpyridine undergoes nitration to introduce the amino group at the 6th position, resulting in 6-amino-2-methylpyridine.
Acetylation: The amino group of 6-amino-2-methylpyridine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced derivatives, such as amines.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
N-(6-Amino-2-methylpyridin-3-yl)acetamide has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of pyridine derivatives on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(6-Amino-2-methylpyridin-3-yl)acetamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
N-(6-Amino-2-methylpyridin-3-yl)acetamide can be compared with other similar pyridine derivatives, such as:
2-Amino-3-methylpyridine: Similar structure but with a different position of the amino group.
3-Amino-2-methylpyridine: Another positional isomer with the amino group at the 3rd position.
2-Methyl-3-nitropyridine: A nitro derivative of the same compound.
Uniqueness: this compound is unique due to its specific combination of functional groups and their positions on the pyridine ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(6-amino-2-methylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-7(11-6(2)12)3-4-8(9)10-5/h3-4H,1-2H3,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJENNKPFBAWIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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